(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group and a 4-methoxy-2-methylphenyl aromatic ring. This structural motif is common in pharmaceutical intermediates and bioactive molecules targeting adrenergic receptors or enzymes involved in cardiovascular regulation. The stereochemistry (1R,2R) is critical for its biological activity, as enantiomeric differences often lead to divergent pharmacological profiles.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m1/s1 |
InChI Key |
XTVFMXASCVKGGK-KCJUWKMLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves multi-step organic reactions starting from substituted aromatic ketones or aldehydes. A common synthetic route includes:
- Starting Materials: 4’-methoxyacetophenone or 4-methoxy-2-methylbenzaldehyde serve as the aromatic precursors.
- Key Reaction: The initial step often involves the formation of a cyanohydrin intermediate by reacting the ketone with trimethylsilyl cyanide in the presence of zinc iodide under an inert nitrogen atmosphere. This step introduces the nitrile group adjacent to the aromatic ring.
- Reduction: The nitrile intermediate is then reduced using borane-tetrahydrofuran complex or catalytic hydrogenation to convert the nitrile into the corresponding primary amine.
- Hydrolysis and Workup: Acidic hydrolysis (e.g., with hydrochloric acid) follows to yield the amino alcohol with the desired chiral centers.
This approach is favored for its ability to install both amino and hydroxyl groups stereoselectively on the propane chain attached to the aromatic ring.
Alternative Synthetic Route via Nitroaldol Reaction
Another method involves:
- Nitroaldol (Henry) Reaction: 4-methoxy-2-methylbenzaldehyde reacts with nitromethane to form a nitro alcohol intermediate.
- Reduction: The nitro group is subsequently reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium catalyst).
- Chiral Resolution: The racemic mixture formed is separated into enantiomers using chiral resolution techniques such as crystallization with chiral resolving agents or chiral chromatography to isolate the (1R,2R) enantiomer.
This route is advantageous for controlling stereochemistry and is scalable for industrial production with continuous flow reactors and automated monitoring systems.
Industrial Production Considerations
Industrial-scale synthesis emphasizes:
- Optimization of Reaction Conditions: Temperature, solvent choice, and reagent stoichiometry are fine-tuned to maximize yield and purity.
- Use of Industrial-Grade Reagents: Zinc iodide, borane complexes, and catalytic hydrogenation are adapted for large-scale use.
- Automated Resolution: Enantiomeric purity is ensured by automated chiral resolution and quality control using chiral HPLC or polarimetry.
- Safety and Environmental Controls: Handling of cyanide reagents and hydrogenation catalysts involves strict safety protocols.
While detailed industrial processes are proprietary and less published, these principles are standard for scaling up chiral aminopropanol derivatives.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyanohydrin formation | Trimethylsilyl cyanide, ZnI2, N2 atmosphere | Introduce nitrile group adjacent to aromatic ring | Inert atmosphere prevents side reactions |
| Reduction of nitrile | Borane-THF complex or H2 with Pd catalyst | Convert nitrile to primary amine | Borane-THF preferred for selectivity |
| Acidic hydrolysis | HCl (aqueous) | Hydrolyze intermediates to amino alcohol | Controlled pH critical |
| Nitroaldol reaction (alt.) | 4-methoxy-2-methylbenzaldehyde + nitromethane | Form nitro alcohol intermediate | Requires base catalyst (e.g., NaOH) |
| Nitro group reduction | H2 gas, Pd catalyst | Convert nitro to amino group | Mild conditions preserve stereochemistry |
| Chiral resolution | Chiral resolving agents or chromatography | Isolate desired enantiomer | Ensures >98% enantiomeric excess |
Stereochemical Purity and Characterization
Ensuring the stereochemical purity of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is critical due to its chiral centers influencing biological activity. Techniques include:
- Chiral High-Performance Liquid Chromatography (HPLC): To quantify enantiomeric excess.
- Polarimetry: Measures optical rotation confirming stereochemistry.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups and confirm structure.
- Infrared Spectroscopy (IR): Detects characteristic amino and hydroxyl group vibrations.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
Typical NMR signals include aromatic protons at δ 6.8–7.2 ppm, hydroxyl protons at δ 1.5–2.5 ppm, and amino protons at δ 3.0–3.5 ppm.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyanohydrin route | 4’-methoxyacetophenone | Cyanohydrin formation, reduction | Direct installation of amino alcohol | Requires toxic cyanide reagents |
| Nitroaldol + reduction | 4-methoxy-2-methylbenzaldehyde + nitromethane | Nitroaldol reaction, catalytic hydrogenation | Good stereochemical control, scalable | Requires chiral resolution step |
| Industrial scale | Same as above, optimized | Automated continuous flow, chiral resolution | High purity, reproducibility | Higher capital investment |
Research Findings and Optimization
- Studies indicate that the use of zinc iodide as a Lewis acid catalyst in the cyanohydrin formation step enhances yield and stereoselectivity.
- Borane-THF complex reduction offers milder conditions compared to catalytic hydrogenation, reducing side reactions.
- Chiral resolution efficiency depends on the choice of resolving agent; recent advances use enzymatic methods for greener processes.
- Continuous flow reactors improve reproducibility and safety in industrial settings by controlling exothermic reactions and hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Comparison with Similar Compounds
The following analysis compares (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL with structurally related compounds, focusing on substituent effects, physicochemical properties, and pharmacological activities.
Structural and Substituent Variations
Notes:
- Electron-withdrawing vs.
- Steric effects : The 2-methyl group in the target compound may reduce rotational freedom, optimizing spatial alignment with receptor pockets compared to bulkier groups (e.g., 3-bromo in ).
Physicochemical Properties
Key Observations :
- The target compound’s predicted pKa (~12.5) aligns with analogs, suggesting similar basicity and protonation behavior under physiological conditions.
- Lower density compared to brominated analogs () may indicate improved solubility or bioavailability.
Pharmacological Activity
- Adrenoceptor Binding: Indole-substituted analogs () exhibit α1/α2/β1-adrenoceptor affinity, with antiarrhythmic and hypotensive effects. The target compound’s 4-methoxy group may enhance β1 selectivity due to para-substitution trends.
- Metabolic Stability : Trifluoromethylthio-substituted analogs () are likely more metabolically resistant than the target compound due to -CF3’s inertness, though at the cost of increased molecular weight.
- Discontinued Derivatives: Compounds like (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl] () were discontinued, possibly due to synthesis challenges or toxicity, underscoring the target compound’s structural advantages.
Biological Activity
(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral compound with significant potential in biological applications. Its unique structure, characterized by an amino group and a methoxy-substituted aromatic ring, suggests various interactions with biological targets. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H17NO2
- Molecular Weight : 195.26 g/mol
- CAS Number : 1270180-81-8
Research indicates that (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL may interact with specific enzymes and receptors, modulating their activity. Notably, it has been studied for its potential role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Binding Affinity
Preliminary studies suggest that this compound exhibits a favorable binding affinity to AChE, comparable to established inhibitors like Donepezil and Rivastigmine. The binding interactions involve key residues within the active site of AChE, which are crucial for its inhibitory action.
Biological Activity
The biological activity of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL can be summarized as follows:
Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of various AChE inhibitors, (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL was shown to significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents. This effect was attributed to its ability to enhance acetylcholine levels in synaptic clefts, thereby improving neurotransmission .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against several pathogenic bacteria. Results indicated that it possessed moderate antibacterial activity, suggesting its potential application in developing new antimicrobial therapies .
Research Findings
Recent research has focused on the compound's pharmacokinetics and bioavailability. Computational modeling studies have demonstrated that (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL shows favorable absorption and distribution profiles, making it a suitable candidate for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
